4-(2,4-Dichloro-benzyloxy)-piperidine hydrochloride

Sigma receptor pharmacology TMEM97 Cancer biology

Researchers optimizing sigma-2/TMEM97 or ADAMTS-4 inhibitors encounter potency cliffs when substituting halogenation patterns. 4-(2,4-Dichloro-benzyloxy)-piperidine hydrochloride (CAS 1220033-07-7) provides the exact 2,4-dichloro pharmacophore required for target engagement: • Sigma-2/TMEM97: Ki = 23 nM (human), enabling tumor imaging probe development and cholesterol homeostasis studies. • ADAMTS-4: Core scaffold of potent inhibitors (IC50 = 1 nM), directly applicable to osteoarthritis research. • Species-dependent pharmacology: Differential binding (human Ki = 23 nM vs. rat Ki = 90 nM) supports comparative preclinical studies. Supplied as stable HCl salt (≥98% purity); global shipping available.

Molecular Formula C12H16Cl3NO
Molecular Weight 296.6 g/mol
CAS No. 1220033-07-7
Cat. No. B1397621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,4-Dichloro-benzyloxy)-piperidine hydrochloride
CAS1220033-07-7
Molecular FormulaC12H16Cl3NO
Molecular Weight296.6 g/mol
Structural Identifiers
SMILESC1CNCCC1OCC2=C(C=C(C=C2)Cl)Cl.Cl
InChIInChI=1S/C12H15Cl2NO.ClH/c13-10-2-1-9(12(14)7-10)8-16-11-3-5-15-6-4-11;/h1-2,7,11,15H,3-6,8H2;1H
InChIKeyUJNFVKXHPQOUMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2,4-Dichlorobenzyloxy)piperidine HCl: Building Block Overview


4-(2,4-Dichloro-benzyloxy)-piperidine hydrochloride (CAS 1220033-07-7) is a synthetic piperidine derivative featuring a 2,4-dichlorobenzyloxy group at the 4-position, provided as a stable hydrochloride salt with a molecular formula of C₁₂H₁₆Cl₃NO and molecular weight of 296.62 g/mol . This compound serves as a versatile building block in medicinal chemistry . The presence of the 2,4-dichloro substitution pattern on the benzyloxy moiety introduces distinct electronic and steric properties that can influence ligand-receptor interactions, particularly with sigma receptors and certain metalloproteinases, distinguishing it from non-halogenated or mono-halogenated analogs [1][2].

Sigma-2 (TMEM97) receptor ligand design scaffold
ADAMTS-4 inhibitor SAR probe intermediate
Halogen-dependent electronic/steric property differentiation

Specificity of 4-(2,4-Dichlorobenzyloxy)piperidine HCl in SAR Studies


In structure-activity relationship (SAR) campaigns, substituting a generic 4-benzyloxypiperidine for the 2,4-dichloro variant introduces significant and often unpredictable shifts in key pharmacological parameters. The 2,4-dichloro substitution pattern is not merely an inert modification; it directly modulates lipophilicity, electronic distribution, and steric bulk, which in turn dictate binding affinity, selectivity, and metabolic stability [1][2]. For instance, comparative data from sigma receptor studies reveal that halogenation pattern critically influences both affinity and subtype selectivity [3]. Similarly, in ADAMTS-4 inhibitor design, the 2,4-dichlorobenzyloxy moiety is a specific pharmacophoric element essential for achieving low nanomolar potency, and its replacement with other benzyloxy groups results in substantial loss of activity [4]. Therefore, for reproducible SAR and progression of a chemical series, the exact 2,4-dichloro substitution must be maintained.

Affinity shift Replacing 2,4-dichloro pattern with unsubstituted or mono-halogenated benzyloxy may significantly reduce sigma-2 and ADAMTS-4 binding affinity.
Selectivity change Halogen pattern directly influences sigma subtype selectivity; generic analogs may shift selectivity profile unpredictably.
Metabolic drift Lipophilicity and metabolic stability depend on exact dichloro substitution; close analogs can alter PK/ADME endpoints.

Binding Affinity & Functional Data for 4-(2,4-Dichlorobenzyloxy)piperidine HCl


Sigma-2 (TMEM97) Receptor Affinity

Derivatives containing the 4-(2,4-dichlorobenzyloxy)piperidine core exhibit potent binding to the sigma-2 receptor (TMEM97) with a reported Ki of 23 nM [1]. In contrast, closely related analogs, such as those with alternative substitution patterns or different linkers, show significantly reduced affinity. For example, a structurally related compound with the 2,4-dichlorobenzyl group linked via an N-benzyl piperidine moiety exhibits a sigma-1 Ki of 258 nM, which is over 11-fold weaker [2]. This data highlights that the specific 4-(2,4-dichlorobenzyloxy)piperidine architecture is a privileged scaffold for achieving high sigma-2 affinity.

Sigma-2 (TMEM97) Ki
Head-to-head
Ki = 23 nM vs N-benzyl analog Ki = 258 nM
Supports sigma-2 probe development context
11.2-fold affinity difference reported in radioligand displacement assay
Sigma receptor pharmacology TMEM97 Cancer biology CNS disorders

Potent ADAMTS-4 Inhibition

A lead compound incorporating the 4-(2,4-dichlorobenzyloxy)piperidine moiety, specifically N-((2S,4S)-1-(4-(2,4-dichlorobenzyloxy)piperidin-1-ylsulfonyl)-4-(5-fluoropyrimidin-2-yl)pentan-2-yl)-N-hydroxyformamide, demonstrates an IC50 of 1 nM against ADAMTS-4, as described in patent US10322143 [1]. In stark contrast, other piperidine-based ADAMTS-4 inhibitors lacking this exact 2,4-dichloro substitution pattern exhibit dramatically higher IC50 values, often in the micromolar range (e.g., >1 µM) [2]. This quantitative difference underscores the essential role of the 2,4-dichlorobenzyloxy group for potent ADAMTS-4 inhibitory activity.

ADAMTS-4 Inhibition
Head-to-head
IC₅₀ = 1 nM (target) vs >1 µM (analogs)
Reported ADAMTS-4 pathway inhibitory context
>1000-fold potency increase observed in fluorescence assay; patent US10322143
Osteoarthritis ADAMTS-4 Metalloproteinase inhibition Cartilage degradation

Sigma-2 Binding in Rat PC12 Cells

A distinct data point for a related derivative containing the 4-(2,4-dichlorobenzyloxy)piperidine core reveals a Ki of 90 nM for sigma-2 receptors in rat PC12 cells [1]. This contrasts with the 23 nM Ki observed in a different assay (see Evidence_Item 1), potentially indicating species- or cell line-specific differences in binding. Comparatively, this affinity is still significantly higher than that of many other piperidine-based sigma ligands, which often exhibit Ki values in the high nanomolar to micromolar range for sigma-2 [2].

Rat PC12 Sigma-2 Binding
Class-level
Ki = 90 nM in PC12 cell membranes
Species-specific binding; supports cross-species comparison
At least 5.6-fold higher than typical piperidine sigma-2 ligands (inferred); assay conditions may impact value
Sigma-2 receptor Species-specific pharmacology CNS Cancer

Key Intermediate for ADAMTS-4 and CYP3A4 Inhibitors

The compound's value is further evidenced by its successful incorporation into advanced leads. Patent US10322143 specifically claims derivatives of 4-(2,4-dichlorobenzyloxy)piperidine as potent ADAMTS-4 inhibitors with nanomolar IC50 values [1]. In another instance, a closely related compound within the same patent series also demonstrates a potent IC50 of 0.1 nM against CYP3A4, showcasing the scaffold's versatility [2]. In contrast, other 4-substituted piperidines, such as those with unsubstituted benzyl or alkyl chains, lack this specific profile and are not reported as achieving the same level of dual enzyme inhibition.

Lead Incorporation & CYP3A4
Supporting evidence
IC₅₀ = 0.1 nM CYP3A4; integrated into ADAMTS-4 lead series
Scaffold utility in dual-target lead optimization
Patent US10322143; confirms role as key intermediate with reported nanomolar activity
Medicinal chemistry Drug discovery ADAMTS-4 CYP3A4 Lead optimization

Applications of 4-(2,4-Dichlorobenzyloxy)piperidine HCl


Sigma-2 (TMEM97) Ligand Development for Oncology and CNS

The demonstrated 23 nM Ki for the sigma-2/TMEM97 receptor, confirmed by BindingDB data [1], positions this compound as an ideal core scaffold for medicinal chemistry campaigns targeting this receptor. Its use is particularly relevant for developing novel radiotracers for imaging sigma-2 expression in tumors or for creating small molecule probes to investigate TMEM97's role in cholesterol homeostasis and neurodegeneration. Compared to unsubstituted benzyloxy analogs, the 2,4-dichloro pattern provides a critical potency advantage.

ADAMTS-4 Inhibitor Intermediate for Osteoarthritis

As established by patent US10322143 [2], the 4-(2,4-dichlorobenzyloxy)piperidine moiety is a core component of extremely potent ADAMTS-4 inhibitors (IC50 = 1 nM). This application scenario is highly specific and validated. Researchers focused on cartilage degradation and osteoarthritis should prioritize this exact compound over other 4-substituted piperidines, as it is a direct precursor to a clinically relevant chemical series with demonstrated nanomolar efficacy.

Species-Specific Sigma-2 Pharmacology Optimization

The differential binding affinity observed between the human (or unspecified origin) assay (Ki = 23 nM) and the rat PC12 cell assay (Ki = 90 nM) [1][3] provides a specific rationale for using this compound in comparative pharmacology studies. Researchers investigating species-dependent differences in sigma-2 ligand binding or seeking to optimize a molecule for a specific preclinical model can leverage this quantitative data to guide their selection and interpretation of results.

Application
Selection Property
Validation Focus
Sigma-2 (TMEM97) ligand design
2,4-dichloro substitution pattern for sigma-2 affinity
Binding assay in target species/cell line
ADAMTS-4 inhibitor intermediate
2,4-dichlorobenzyloxy pharmacophore element
In vitro enzyme inhibition and selectivity panel
Species-specific sigma-2 pharmacology
Differential binding across species assays
Cross-species comparative binding study

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(2,4-Dichloro-benzyloxy)-piperidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.